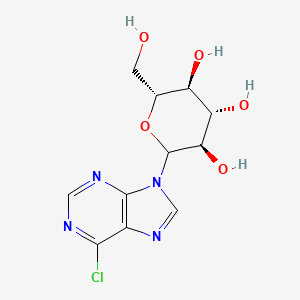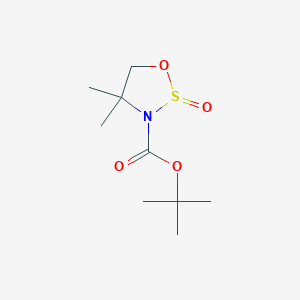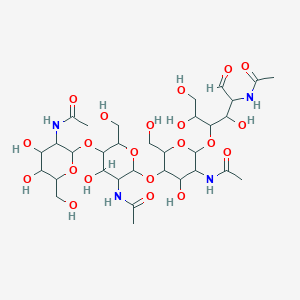
(R)-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is a chiral compound that has garnered interest in various fields of scientific research. This compound features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a hydroxyl group. The presence of the chiral center at the pyrrolidine ring makes it an important molecule for stereoselective synthesis and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves the esterification of the hydroxylated pyrrolidine with tert-butyl 4-benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The hydroxyl group and the ester moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The chiral nature of the compound allows for selective interactions with biological molecules, leading to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate: The racemic mixture of the compound.
tert-Butyl 4-(3-aminopyrrolidin-1-yl)benzoate: A similar compound with an amino group instead of a hydroxyl group.
tert-Butyl 4-(3-methoxypyrrolidin-1-yl)benzoate: A similar compound with a methoxy group instead of a hydroxyl group.
Uniqueness
®-tert-Butyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is unique due to its chiral nature, which allows for enantioselective interactions in chemical and biological systems. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
tert-butyl 4-[(3R)-3-hydroxypyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)11-4-6-12(7-5-11)16-9-8-13(17)10-16/h4-7,13,17H,8-10H2,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
RZAKMOTWMKKZBO-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CC[C@H](C2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)


![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)
![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)





